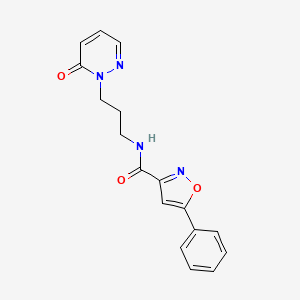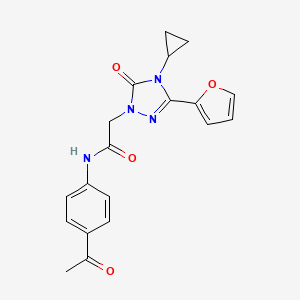
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide acts as a partial agonist at the serotonin receptor, which means that it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on the serotonin system, which can lead to changes in mood, appetite, and sleep. This compound also increases dopamine release, which can lead to changes in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood, appetite, and sleep. This compound has also been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide in lab experiments include its ability to modulate the serotonin system and increase dopamine release, which can be useful for studying the regulation of mood, appetite, and reward. However, the limitations of using this compound include its potential effects on cardiovascular health and its potential for abuse.
Direcciones Futuras
There are a number of future directions for the study of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide. One potential direction is the development of more selective compounds that target specific serotonin receptor subtypes. Another potential direction is the study of the long-term effects of this compound on cardiovascular health and its potential for abuse. Additionally, the use of this compound in the study of psychiatric disorders such as depression and addiction could be explored further.
Métodos De Síntesis
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves the reaction of 1,3-benzodioxole-5-methylamine with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with piperazine to obtain this compound.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been shown to have an effect on dopamine release, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVHRXZIGTSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)